5-Oxo-5-(pentyloxy)pentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

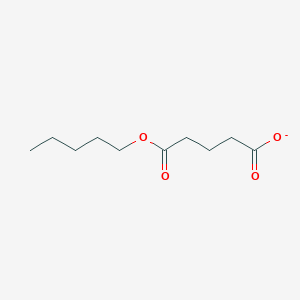

2D Structure

3D Structure

Properties

CAS No. |

93691-94-2 |

|---|---|

Molecular Formula |

C10H17O4- |

Molecular Weight |

201.24 g/mol |

IUPAC Name |

5-oxo-5-pentoxypentanoate |

InChI |

InChI=1S/C10H18O4/c1-2-3-4-8-14-10(13)7-5-6-9(11)12/h2-8H2,1H3,(H,11,12)/p-1 |

InChI Key |

RCXRQQYEVFEVKN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCOC(=O)CCCC(=O)[O-] |

Origin of Product |

United States |

Formulation Patents:for Applications in Industries Such As Fragrances or As a Specialty Chemical, Patents May Be Sought for Specific Formulations That Include 5 Oxo 5 Pentyloxy Pentanoate, Where the Formulation Provides Unique and Non Obvious Benefits.

The following table outlines key intellectual property considerations for the strategic development of 5-Oxo-5-(pentyloxy)pentanoate:

| IP Consideration | Strategic Focus | Illustrative Example from Related Compounds |

| Novel Synthesis | Develop a cost-effective, high-yield, and environmentally friendly synthesis process. | Patents on the preparation of 5-hydroxy-3-oxopentanoic acid derivatives highlight the value of novel synthetic routes for pharmaceutical intermediates. google.com |

| Identification of Bioactivity | Screen the compound and its derivatives for biological activity in therapeutic areas where related structures have shown promise. | Optically active derivatives of (R)-5-pentylamino-5-oxopentanoic acid have been patented for their potential pharmaceutical applications. justia.com |

| Application as a Key Intermediate | Explore its utility as a starting material for high-value, complex molecules. | (S)-tert-butyl 4,5-diamino-5-oxopentanoate is a key starting material in patented processes for preparing certain pharmaceutically active compounds. google.com |

| Material Science Applications | Investigate its potential as a monomer or additive in polymer chemistry or as a component in specialty fluids or coatings. | The broader class of alkyl alkanoates has wide applications, and novel esters can find use in various material contexts. rsc.org |

V. Environmental Fate and Degradation Studies of 5 Oxo 5 Pentyloxy Pentanoate

Degradation Pathways in Environmental Compartments

The primary degradation pathway for 5-Oxo-5-(pentyloxy)pentanoate in the environment is expected to be biodegradation. google.com As an aliphatic ester, it is susceptible to hydrolysis, which can be both a biotic and abiotic process.

Biotic Degradation: In soil and water, microorganisms are anticipated to play a significant role in the degradation of this compound. The ester linkage is a common functional group in nature, and many microorganisms possess the necessary enzymes, such as esterases, to break it down. europa.eu The initial step in the biodegradation of this compound would likely be the hydrolysis of the ester bond, yielding pentanoic acid and 5-hydroxypentanoic acid. These smaller, more polar molecules are then expected to be further mineralized by microorganisms into carbon dioxide and water. Pentanoic acid itself is readily biodegradable in most environmental conditions. mdpi.com

Environmental Persistence and Transformation Mechanisms

Based on its chemical structure as a relatively simple aliphatic ester, this compound is not expected to be highly persistent in the environment. The primary transformation mechanism is predicted to be hydrolysis, leading to the formation of pentanoic acid and 5-hydroxypentanoic acid. These degradation products are common in biological systems and are not anticipated to persist.

The rate of degradation will be influenced by environmental factors such as temperature, pH, and the presence of a competent microbial population. For instance, the degradation of similar ester compounds has been shown to be faster under aerobic conditions. nih.gov

Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues. This is often predicted using the octanol-water partition coefficient (log K_ow_) and the bioconcentration factor (BCF).

While no experimental data for this compound are available, predictions can be made using QSAR models. For a structurally similar compound, ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate, the predicted log K_ow_ is 3.9. nih.gov Generally, compounds with a log K_ow_ between 3 and 4 are considered to have a moderate potential for bioaccumulation.

However, it is important to consider that aliphatic esters can be readily metabolized by organisms, which can significantly reduce their actual bioaccumulation. europa.eu For instance, the BCFBAF™ model within EPI Suite™ predicts a BCF of 205.5 L/kg for a test chemical, which is below the threshold of 2000 that indicates high bioaccumulation potential. europa.eu

Predicted Bioaccumulation Data for this compound (Illustrative)

| Parameter | Predicted Value | Interpretation |

| Log K_ow | ~2.5 - 3.5 | Moderate potential for partitioning into fatty tissues |

| Bioconcentration Factor (BCF) | ~50 - 200 L/kg | Low to moderate bioaccumulation potential |

Note: The values in this table are illustrative and based on predictions for structurally similar compounds. Specific experimental data for this compound is not available.

Transport and Distribution Modeling

The transport and distribution of this compound in the environment are governed by its physical and chemical properties, including its partitioning behavior between different environmental compartments such as water, soil, and air.

Adsorption and Desorption Processes

The tendency of a chemical to adsorb to soil and sediment is described by the soil organic carbon-water (B12546825) partitioning coefficient (K_oc_). Chemicals with high K_oc_ values tend to bind strongly to organic matter in soil and sediment, reducing their mobility in the environment.

For esters, adsorption is influenced by factors such as soil organic matter content and pH. nih.gov Studies on other esters have shown that adsorption is positively correlated with organic matter content. nih.gov Given the moderate lipophilicity of this compound, it is expected to have a moderate affinity for soil and sediment organic carbon.

Predicted Soil Adsorption Data for this compound (Illustrative)

| Parameter | Predicted Value | Interpretation |

| Soil Adsorption Coefficient (K_oc) | ~100 - 500 L/kg | Moderate adsorption to soil and sediment |

Note: The values in this table are illustrative and based on predictions for structurally similar compounds. Specific experimental data for this compound is not available.

Henry's Law Constant Considerations

The Henry's Law constant (H) is a measure of the partitioning of a chemical between air and water at equilibrium. A low Henry's Law constant indicates that a chemical is not likely to volatilize significantly from water to the atmosphere.

For esters with a carbon chain length similar to this compound, the Henry's Law constant is generally low. Therefore, this compound is expected to remain primarily in the aqueous and solid phases of the environment rather than partitioning to the atmosphere.

Predicted Henry's Law Constant for this compound (Illustrative)

| Parameter | Predicted Value | Interpretation |

| Henry's Law Constant (H) | ~1 x 10⁻⁵ to 1 x 10⁻⁷ atm·m³/mol | Low volatility from water |

Note: The values in this table are illustrative and based on predictions for structurally similar compounds. Specific experimental data for this compound is not available.

Distribution Modeling Approaches

Fugacity-based multimedia environmental models are commonly used to predict the distribution of chemicals in the environment. These models use the physicochemical properties of a compound, such as its partition coefficients (K_ow_, K_oc_, K_aw_), to estimate its concentration in different environmental compartments (air, water, soil, sediment, biota).

Given the predicted properties of this compound (moderate K_ow_ and K_oc_, low H), a Level III fugacity model would likely predict that this compound, if released to water, would primarily partition to the water column and sediment. If released to soil, it would tend to remain in the soil with some potential for leaching to groundwater, depending on the soil type and conditions.

Vi. Advanced Analytical Methodologies for 5 Oxo 5 Pentyloxy Pentanoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 5-Oxo-5-(pentyloxy)pentanoate, enabling its isolation and measurement. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability, as well as the analytical objective.

HPLC and its higher-resolution counterpart, UPLC, are powerful techniques for the analysis of moderately polar and thermally sensitive compounds like this compound. These methods are often employed to monitor the progress of synthesis reactions or to quantify the compound in various matrices. googleapis.com

The separation is typically achieved using a reversed-phase column (e.g., C18 or C8) where a nonpolar stationary phase interacts with the analyte. A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation and peak shape. Detection is most commonly performed using an ultraviolet (UV) detector, as the carbonyl (C=O) group of the ketone serves as a chromophore, absorbing light in the UV region.

Table 1: Typical HPLC/UPLC Parameters for Analysis of Keto Esters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 2.1-4.6 mm ID, 1.7-5 µm particle size | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: Water (often with 0.1% formic acid) B: Acetonitrile or Methanol | Elutes the compound from the column. Formic acid improves peak shape. |

| Elution Mode | Gradient (e.g., 30% B to 95% B over 10 minutes) | Provides efficient separation of components with varying polarities. |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the mobile phase through the system. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times by controlling viscosity and interactions. |

| Detector | UV-Vis / Photodiode Array (PDA) | Quantifies the analyte by measuring its absorbance (typically ~210-280 nm). |

| Injection Volume | 1 - 10 µL | The volume of the sample introduced into the system. |

Gas Chromatography (GC) is a highly effective technique for separating and analyzing volatile compounds. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides both quantitative data and structural information, making it a definitive analytical tool. nih.gov For a compound like this compound, GC-MS is well-suited for purity assessment and identification. nist.gov The analysis involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The compound is separated based on its boiling point and interaction with the column's stationary phase.

In patents concerning the synthesis of related compounds, such as dialkyl succinylsuccinates, GC is frequently cited as the method for monitoring reaction purity and the presence of starting materials like dimethyl succinate. google.comgoogle.comepo.org This underscores its utility in the analysis of ester-containing compounds.

Table 2: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS, DB-5), 30 m x 0.25 mm ID | Provides high-resolution separation of volatile analytes. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 50°C, ramp to 280°C at 10°C/min | Separates compounds based on their different boiling points. |

| Ion Source Temp. | 230 °C | Temperature of the MS source where ionization occurs. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible manner for identification. |

| Mass Range | m/z 40-500 | Range of mass-to-charge ratios scanned by the detector. |

Spectroscopic Characterization Methods

Spectroscopy is indispensable for elucidating the molecular structure of this compound. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would identify all unique carbon atoms in the molecule. researchgate.net The chemical shifts are highly indicative of the electronic environment of each nucleus.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Ester C=O | N/A | ~173 | Carbonyl carbon of the ester functional group. |

| Ketone C=O | N/A | ~208 | Carbonyl carbon of the ketone functional group. |

| -O-CH₂- (Pentyloxy) | ~4.1 (triplet) | ~65 | Methylene (B1212753) group directly attached to the ester oxygen. |

| CH₂ adjacent to Ester C=O | ~2.4 (triplet) | ~34 | Methylene group alpha to the ester carbonyl. |

| CH₂ adjacent to Ketone C=O | ~2.8 (triplet) | ~42 | Methylene group alpha to the ketone carbonyl. |

| Central CH₂ | ~2.0 (quintet) | ~19 | Central methylene group of the pentanoate chain. |

| Alkyl Chain CH₂'s | ~1.3 - 1.6 (multiplets) | ~22, ~28 | Methylene groups within the pentyl chain. |

| Terminal CH₃ | ~0.9 (triplet) | ~14 | Terminal methyl group of the pentyl chain. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the C=O bonds of the ester and ketone groups. The exact position of these bands can provide clues about the molecular structure. epo.orgresearchgate.net

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl (C=O) | Stretch | ~1735 | Strong |

| Ketone Carbonyl (C=O) | Stretch | ~1715 | Strong |

| Ester C-O | Stretch | ~1250 - 1100 | Strong |

| Aliphatic C-H | Stretch | ~2960 - 2850 | Medium-Strong |

Mass spectrometry (MS) provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. In Electron Ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic charged fragments. The molecular ion peak [M]⁺ corresponds to the intact molecule, confirming its molecular weight (C₁₀H₁₈O₃ = 186.12 g/mol ).

The fragmentation pattern is predictable based on the functional groups. Common fragmentation pathways for this compound would include cleavage alpha to the carbonyl groups and the loss of the pentyloxy group. Analysis of a related isomer, pentyl 4-oxopentanoate, in the NIST database provides a model for the types of fragments that can be expected. nist.gov

Table 5: Predicted Mass Spectrometry Fragments (EI) for this compound

| m/z (Mass/Charge) | Proposed Fragment Identity | Formula of Fragment |

|---|---|---|

| 186 | Molecular Ion [M]⁺ | [C₁₀H₁₈O₃]⁺ |

| 115 | [M - C₅H₁₁O]⁺ (Loss of pentyloxy radical) | [C₅H₇O₂]⁺ |

| 101 | [M - C₅H₁₁O₂]⁺ (Loss of pentyl formate) | [C₄H₅O]⁺ |

| 85 | [C₅H₉O]⁺ (Pentyloxy cation) | [C₅H₁₁O]⁺ |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) | [C₅H₁₁]⁺ |

Advanced Detection and Quantification Strategies (e.g., Photo Diode Array Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, and its power is significantly enhanced when coupled with advanced detectors. Among these, the Photo Diode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers a substantial advantage for the analysis of compounds like this compound.

A PDA detector is a type of absorbance detector that provides spectral information in addition to the chromatographic data. As the analyte elutes from the HPLC column, it passes through a flow cell where it is irradiated with light encompassing a wide range of wavelengths simultaneously. The transmitted light is then dispersed by a grating onto a linear array of photodiodes. Each photodiode measures the absorbance at a specific wavelength, allowing for the acquisition of a complete UV-Vis spectrum of the analyte in a fraction of a second.

This capability is particularly advantageous for several reasons in the context of this compound research:

Peak Purity Assessment: A key feature of PDA detection is the ability to assess the purity of a chromatographic peak. By comparing the spectra acquired at different points across the peak (e.g., the upslope, apex, and downslope), one can determine if the peak corresponds to a single compound or co-eluting impurities. For this compound, this would be critical in ensuring that quantification is not skewed by the presence of structurally similar byproducts or degradation products.

Compound Identification: While not as definitive as mass spectrometry, the UV-Vis spectrum obtained from a PDA detector serves as a characteristic fingerprint of a compound. A reference spectrum of a pure standard of this compound can be stored in a spectral library and used to tentatively identify the compound in subsequent analyses by comparing the acquired spectrum with the library spectrum.

Method Development Optimization: During the development of an HPLC method, the PDA detector allows for the monitoring of multiple wavelengths simultaneously. This is useful for determining the optimal wavelength for the detection of this compound, which would be the wavelength of maximum absorbance (λmax), thereby maximizing the sensitivity of the assay.

Quantification at Multiple Wavelengths: The ability to record absorbance at multiple wavelengths provides flexibility in quantification. If interferences from the sample matrix are present at the λmax of this compound, a different, more selective wavelength can be chosen for quantification without the need for re-injection.

Hypothetical Research Findings for this compound Analysis using HPLC-PDA

To illustrate the application of HPLC-PDA in the research of this compound, the following hypothetical data is presented. This data represents a typical outcome of a method development and validation study.

Table 1: Hypothetical Chromatographic and Spectral Characteristics of this compound

| Parameter | Value |

| Chromatographic System | |

| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| PDA Detection | |

| Wavelength Range | 200 - 400 nm |

| λmax | 215 nm |

| Compound Characteristics | |

| Retention Time (tR) | 5.8 min |

| Purity Angle | < Purity Threshold |

| Spectral Match Factor | > 990 |

Table 2: Hypothetical Calibration Curve Data for the Quantification of this compound using HPLC-PDA at 215 nm

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 380.1 |

| 50 | 755.9 |

| 100 | 1510.3 |

| Linearity | |

| Regression Equation | y = 15.1x + 0.1 |

| Correlation Coefficient (r²) | 0.9998 |

Vii. Patent Landscape and Academic Implications for 5 Oxo 5 Pentyloxy Pentanoate

Analysis of Academic Research Trends within Patent Literature

Academic research, often a precursor to patentable inventions, highlights the utility of γ-keto esters like 5-Oxo-5-(pentyloxy)pentanoate as versatile building blocks in organic synthesis. The trends observed in patent literature reflect a strong academic interest in developing efficient synthetic methodologies and exploring the applications of these compounds as intermediates for more complex, high-value molecules.

A significant trend is the development of novel and efficient synthetic routes to γ-keto esters. Academic research has explored various methods, including the gold(III)-catalyzed hydration of 3-alkynoates, which offers a practical one-step synthesis with high yields. nih.gov Another approach involves the Lewis acid-catalyzed reaction of nitro olefins with ketene (B1206846) methyl trimethylsilyl (B98337) acetals. oup.com These methodologies, often developed in academic labs, are frequently cited in patents as they provide commercially viable pathways to key intermediates.

The application of γ-keto esters as precursors to pharmacologically active molecules is another major focus. Patents often reference academic studies that establish the role of these esters in the synthesis of complex natural products and pharmaceuticals. For instance, γ-keto esters are key intermediates in the synthesis of various bioactive compounds. rsc.orgorganic-chemistry.org The ability to selectively perform reactions on the keto or ester functionality makes them highly valuable in multi-step syntheses.

Furthermore, academic research into the biocatalytic production and transformation of keto esters is an emerging trend with significant implications for intellectual property. acs.orgrsc.org The use of enzymes for the synthesis and modification of esters is driven by the demand for more sustainable and environmentally friendly chemical processes. rsc.org This is particularly relevant for the production of fine chemicals and pharmaceutical intermediates. researchgate.net

A summary of key academic research trends for related γ-keto esters as reflected in patent literature is presented below:

| Research Trend | Description | Potential Implication for this compound |

| Novel Synthetic Methods | Development of efficient and stereoselective methods for γ-keto ester synthesis, such as metal-catalyzed reactions and organocatalysis. nih.govoup.comorganic-chemistry.org | Patents may claim novel, cost-effective, or greener synthesis routes for this compound. |

| Intermediate for Bioactive Molecules | Use of γ-keto esters as key building blocks in the total synthesis of natural products and active pharmaceutical ingredients (APIs). rsc.orggoogle.comgoogle.com.pg | Intellectual property could be centered around the use of this compound as a crucial intermediate for a new class of drugs or other bioactive agents. |

| Biocatalysis and Green Chemistry | Application of enzymes (e.g., lipases, esterases) for the synthesis and transformation of keto esters, focusing on sustainability. acs.orgrsc.org | Patents may focus on enzymatic processes for producing or modifying this compound, offering advantages in terms of selectivity and environmental impact. |

| Derivatization and Functionalization | Exploration of the reactivity of the keto and ester groups to create a diverse range of derivatives with unique properties. | Future patents could cover novel derivatives of this compound with enhanced biological activity or material properties. |

Strategic Development and Intellectual Property Considerations

The strategic development and intellectual property (IP) landscape for a compound like this compound are intrinsically linked to its potential applications and the novelty of its synthesis or use. Given its structure as a γ-keto ester, IP considerations would likely fall into several key areas.

Viii. Future Research Trajectories and Unanswered Questions in 5 Oxo 5 Pentyloxy Pentanoate Chemistry

Emerging Methodologies for Synthesis and Functionalization

The development of efficient and sustainable synthetic routes is paramount for the advancement of any chemical's study. For 5-Oxo-5-(pentyloxy)pentanoate, future research will likely focus on moving beyond traditional esterification methods. Investigation into greener synthetic pathways, such as those utilizing enzymatic catalysis or flow chemistry, could offer significant advantages in terms of yield, purity, and environmental impact.

Furthermore, the functionalization of the this compound backbone represents a key area for exploration. The introduction of new functional groups could dramatically alter the molecule's physicochemical properties, opening up a vast design space for new materials and biologically active compounds. Research into selective C-H activation or late-stage functionalization techniques could provide elegant and efficient ways to create a diverse library of derivatives.

Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable tools in modern chemical research. The application of advanced computational approaches to this compound could provide profound insights into its behavior and properties before a single experiment is conducted in the lab. Density Functional Theory (DFT) calculations could be employed to predict its electronic structure, reactivity, and spectroscopic signatures.

Molecular dynamics simulations could offer a window into the conformational landscape of the molecule and its interactions with solvents or biological macromolecules. The development of accurate force fields for this specific compound will be a critical first step. These predictive models will not only guide experimental work but also accelerate the discovery of potential applications.

Deeper Elucidation of Biological and Environmental Mechanisms

A significant unknown is the interaction of this compound with living organisms and the environment. Future research must address its potential biological activity. Screening against various cellular targets and enzymatic pathways could reveal unforeseen therapeutic or toxicological properties. Understanding its metabolic fate—how it is processed and broken down by organisms—is also of critical importance.

From an environmental perspective, the persistence, bioaccumulation, and potential degradation pathways of this compound need to be thoroughly investigated. Studies on its abiotic degradation through processes like hydrolysis and photolysis, as well as its microbial degradation, will be essential to assess its environmental footprint.

Development of Novel Analytical Probes and Techniques

To study the synthesis, functionalization, and biological and environmental fate of this compound, robust analytical methods are required. While standard techniques like NMR and mass spectrometry are undoubtedly useful for characterization, there is a need for the development of more sensitive and selective detection methods.

Future work could focus on creating specific analytical probes, such as fluorescently labeled analogues, that would allow for real-time tracking of the molecule in complex biological or environmental matrices. The development of tailored chromatographic methods, potentially utilizing novel stationary phases, could also improve the separation and quantification of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.